N-(6-methylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
N-(6-methylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C27H21N3O2S and its molecular weight is 451.54. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
A study on related compounds has identified them as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which is a key target in cancer therapy. The inhibition of VEGFR-2 kinase activity by these compounds has demonstrated significant in vivo efficacy in human lung and colon carcinoma xenograft models, suggesting their potential utility in cancer treatment (Borzilleri et al., 2006). Additionally, the design, synthesis, and evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have shown moderate to excellent anticancer activity against various cancer cell lines, indicating their relevance in anticancer drug development (Ravinaik et al., 2021).
Antimicrobial Activity
Research on related thiazole and pyrimidine derivatives has revealed their potential as antimicrobial agents. Novel synthesis approaches have produced compounds with significant activity against bacterial and fungal strains, indicating their potential application in addressing microbial resistance (Badne et al., 2011).
Enzyme Inhibition
Compounds structurally related to N-(6-methylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide have been studied for their enzyme inhibitory properties. Specifically, they have shown promise as selective inhibitors of histone deacetylase 6 (HDAC6), which is involved in the regulation of various biological processes, including cancer progression and neurodegenerative diseases. The development of HDAC6 inhibitors can contribute to novel therapeutic approaches for diseases like Alzheimer's (Lee et al., 2018).
Environmental Applications
Additionally, related compounds have been explored for environmental applications, such as the removal of heavy metals from industrial wastes. Novel magnetic nanoadsorbents based on thiazole derivatives have shown high adsorption capacities for Zn2+ and Cd2+ ions, demonstrating their potential for water purification and environmental remediation (Zargoosh et al., 2015).
Mechanism of Action
Target of Action
The compound contains a benzothiazole moiety, which is found in many biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .
Biochemical Pathways
Benzothiazole derivatives can affect various biochemical pathways. For example, some benzothiazole derivatives have been found to inhibit quorum sensing in bacteria, which is a form of cell-cell communication that regulates various processes, including biofilm formation and pathogenesis .
Pharmacokinetics
Benzothiazole derivatives generally have good bioavailability due to their planar structure and ability to form hydrogen bonds .
Result of Action
Benzothiazole derivatives can have various effects, such as anti-inflammatory, antimicrobial, and antitumor activities .
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O2S/c1-19-9-14-24-25(16-19)33-27(29-24)30(18-20-6-5-15-28-17-20)26(31)21-10-12-23(13-11-21)32-22-7-3-2-4-8-22/h2-17H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBMZUQNLIGZEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.